molecular formula C26H22N4 B15213176 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine CAS No. 90170-14-2

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B15213176
CAS No.: 90170-14-2
M. Wt: 390.5 g/mol
InChI Key: QMFNAFIPYLPHCN-UHFFFAOYSA-N
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Description

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triphenyl-1,3,5-triazine
  • 2,4,6-Tris(2-pyridyl)-1,3,5-triazine
  • 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine

Uniqueness

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90170-14-2

Molecular Formula

C26H22N4

Molecular Weight

390.5 g/mol

IUPAC Name

2,3,6-triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C26H22N4/c1-2-12-22-23(19-13-6-3-7-14-19)27-26-28-24(20-15-8-4-9-16-20)25(29-30(22)26)21-17-10-5-11-18-21/h3-11,13-18H,2,12H2,1H3

InChI Key

QMFNAFIPYLPHCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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